3,4,9,10-Tetramethylperylene
Description
Properties
CAS No. |
120651-41-4 |
|---|---|
Molecular Formula |
C24H20 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3,4,9,10-tetramethylperylene |
InChI |
InChI=1S/C24H20/c1-13-5-9-17-19-11-7-15(3)22-16(4)8-12-20(24(19)22)18-10-6-14(2)21(13)23(17)18/h5-12H,1-4H3 |
InChI Key |
GGAICEUWBLOHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C(C5=C(C=C4)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Perylene (Unsubstituted)
- Structural Differences : Perylene lacks substituents, resulting in a planar geometry with strong π-π stacking. TMP’s methyl groups induce steric strain, distorting the molecular planarity .
- Photophysical Properties: TMP exhibits a fluorescence quantum yield lower than perylene due to enhanced non-radiative decay from steric strain. TMP’s fluorescence is more efficiently quenched by nitro compounds (e.g., nitromethane, nitrobenzene) via charge-transfer mechanisms, attributed to methyl groups increasing electron density at the perylene core .
- Electrochemical Behavior : TMP forms radical cation salts (e.g., TMP₂PF₆·CH₂Cl₂) with distinct solid-state conductivity, differing from perylene’s unsubstituted analogs due to modified stacking from methyl-induced distortions .
Perylene-3,4,9,10-Tetracarboxylic Dianhydride (PTCDA)
- Functional Groups : PTCDA has electron-withdrawing anhydride groups at the "bay" positions, contrasting with TMP’s electron-donating methyl groups.
- Optical Properties: PTCDA exhibits strong absorption in the visible range (λmax ~ 470 nm) and excimer emission in aggregated states. TMP lacks anhydride groups, resulting in a blue-shifted absorption (λmax ~ 420 nm) and monomer-dominated fluorescence .
- Morphology : PTCDA forms platelet-like crystals due to directional hydrogen bonding, while TMP’s methyl groups promote disordered aggregation, as seen in spherical or amorphous morphologies .
Perylene Diimides (PTCDIs)
- Examples: N,N′-di(dodecyl)-PTCDI (DD-PTCDI) and N,N′-di(nonyldecyl)-PTCDI (ND-PTCDI) .
- Side-Chain Effects: DD-PTCDI forms 1D nanobelts via strong π-π stacking, while ND-PTCDI’s bulky side chains produce 0D nanoparticles. TMP’s methyl groups, though smaller, similarly disrupt π-stacking, leading to less ordered assemblies compared to PTCDIs .
- Optical Shifts: DD-PTCDI shows a 30 nm red-shifted emission compared to ND-PTCDI.
Chlorinated Perylene Derivatives
- Example : 1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid derivatives .
- Electronic Tuning: Chlorine atoms at bay positions lower LUMO levels, enhancing electron-accepting properties. TMP’s methyl groups raise HOMO levels, making it a better electron donor .
Key Data Tables
Table 1: Photophysical Properties
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield | Quenching Efficiency (Nitrobenzene) |
|---|---|---|---|---|
| Perylene | 440 | 470 | 0.95 | Low |
| TMP | 420 | 500 | 0.60 | High |
| PTCDA | 470 | 580* | 0.30 | Moderate |
| DD-PTCDI | 525 | 650 | 0.20 | Low |
*Excimer emission in aggregates. Sources: .
Table 2: Solid-State and Electrochemical Properties
| Compound | Conductivity (S/cm) | Morphology | Redox Activity |
|---|---|---|---|
| TMP₂PF₆·CH₂Cl₂ | 10⁻³–10⁻² | Disordered stacks | Irreversible oxidation |
| PTCDA | Insulating | Platelet crystals | N/A |
| Chlorinated Perylene | N/A | Nanofibers | Reversible reduction |
Sources: .
Q & A
Basic Research: What are the standard protocols for synthesizing 3,4,9,10-tetramethylperylene derivatives, and how can reaction conditions be optimized?
Answer:
Synthesis typically begins with functionalizing perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) via nucleophilic substitution or condensation reactions. For example:
- Methylation : React PTCDA with methylating agents (e.g., methyl iodide) in a polar aprotic solvent (e.g., DMF) under reflux (120–140°C) for 24–72 hours. Use potassium carbonate as a base to deprotonate reactive sites .
- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for anhydrous conditions, while N-methyl-2-pyrrolidone (NMP) facilitates high-temperature reactions .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify derivatives using column chromatography (silica gel, eluent: DCM/hexane) or recrystallization from ethanol .
Basic Research: Which spectroscopic and structural characterization techniques are most effective for confirming the purity and structure of this compound?
Answer:
- Elemental Analysis : Quantify carbon, hydrogen, and nitrogen content to verify stoichiometry (deviation < 0.3% expected) .
- NMR Spectroscopy : Use - and -NMR in CDCl to identify methyl group protons (δ 2.5–3.0 ppm) and aromatic backbone signals (δ 7.5–8.5 ppm). Anhydride carbonyls appear at δ 160–170 ppm in -NMR .
- X-ray Diffraction (XRD) : Analyze single crystals to confirm π-stacking distances (typically 3.3–3.5 Å for perylene derivatives) and intermolecular interactions .
Advanced Research: How can researchers resolve contradictions in reported optical absorption spectra of this compound derivatives?
Answer:
Discrepancies in UV-Vis spectra often arise from aggregation effects or solvent polarity:
- Concentration Control : Use Hellma cuvettes with pathlengths adjusted to maintain absorbance < 1.0 (e.g., 0.01 mm pathlength for 90 mM solutions) to avoid aggregation artifacts .
- Solvent Screening : Compare spectra in aprotic (e.g., chloroform) vs. protic solvents (e.g., HSO). Acidic conditions protonate carbonyl groups, shifting absorption maxima by 20–30 nm .
- Z-Scan Analysis : For nonlinear optical studies, use picosecond closed-aperture Z-scan at 532 nm to decouple absorptive and refractive contributions .
Advanced Research: What strategies are recommended for functionalizing this compound at specific positions to modify electronic properties?
Answer:
- Bay-Region Functionalization : Introduce electron-withdrawing groups (e.g., Cl, Br) via bromination using Br/HSO at 0–5°C. Subsequent Suzuki coupling with aryl boronic acids enables π-extension .
- Peri-Position Modification : React monoanhydride intermediates with amines (e.g., didodecylamine) in NMP at 90°C under N to install alkyl chains, enhancing solubility and charge transport .
- Computational Guidance : Use DFT to predict HOMO/LUMO shifts. For example, tert-butyl groups at 2,5-positions lower LUMO by 0.3 eV, improving electron affinity .
Basic Research: What are the critical considerations for achieving high solubility of this compound in aqueous systems for photophysical studies?
Answer:
- Hydrolysis of Anhydrides : Treat PTCDA with 0.5 M KOH to form water-soluble perylene tetracarboxylate salts. Sonication for 45 minutes ensures complete hydrolysis .
- Surfactant-Assisted Dispersion : Use sodium dodecyl sulfate (SDS) or CTAB to stabilize aggregates in water. Monitor dynamic light scattering (DLS) for particle size < 100 nm .
- pH Control : Maintain pH > 10 to prevent protonation of carboxylate groups, which reduces solubility.
Advanced Research: How can advanced computational methods complement experimental data in understanding charge transfer mechanisms of this compound on 2D materials?
Answer:
- DFT + STM Synergy : Simulate adsorption geometries on h-BN/Ni(111) using VASP or Gaussian. Compare with scanning tunneling microscopy (STM) topographies to validate interface dipole moments .
- Photoelectron Orbital Tomography (POT) : Map experimental molecular orbitals against DFT-predicted charge density distributions to identify integer charge transfer states .
- Transient Absorption Spectroscopy : Couple with TD-DFT to resolve exciton dissociation kinetics at organic/2D material interfaces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
